(2R)-2-Heptyloxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

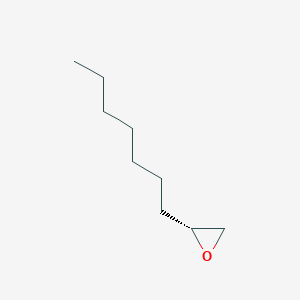

(2R)-2-Heptyloxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms This particular compound has a heptyl group attached to the oxirane ring, making it a chiral molecule with the (2R) configuration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2R)-2-Heptyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, the starting material, 1-heptene, can be reacted with a peracid such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions to yield this compound. The reaction typically occurs at room temperature and is completed within a few hours.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Catalysts such as titanium silicalite-1 (TS-1) can be employed in the presence of hydrogen peroxide to achieve the epoxidation of 1-heptene. This method is advantageous due to its high selectivity and environmentally friendly nature.

Analyse Des Réactions Chimiques

Types of Reactions: (2R)-2-Heptyloxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the epoxide can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring, leading to ring-opening and formation of different products.

Common Reagents and Conditions:

Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used in basic conditions.

Major Products Formed:

Oxidation: Formation of 1,2-heptanediol.

Reduction: Formation of 2-heptanol.

Substitution: Formation of various alcohols or ethers depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

(2R)-2-Heptyloxirane serves as a versatile intermediate in organic synthesis. Its epoxide functionality allows for various ring-opening reactions, which can lead to the formation of valuable compounds.

- Synthesis of Alcohols and Amines : The ring-opening of this compound can yield primary and secondary alcohols or amines when reacted with nucleophiles such as water, alcohols, or amines. This reaction is particularly useful in synthesizing complex molecules with specific stereochemical configurations .

- Chiral Building Blocks : As a chiral compound, this compound can be used to create other chiral molecules through asymmetric synthesis pathways. Its ability to introduce chirality into synthetic routes makes it an essential building block in the production of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. The compound's ability to interact with biological targets may lead to the development of new anticancer agents .

- Drug Delivery Systems : The incorporation of this compound into polymeric materials has been explored for drug delivery applications. Its hydrophobic nature can enhance the solubility and bioavailability of poorly soluble drugs, making it a candidate for formulating effective drug delivery systems .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

- Polymer Synthesis : this compound can be polymerized to produce polyether materials with desirable mechanical properties. These polymers have applications in coatings, adhesives, and sealants due to their durability and resistance to environmental degradation .

- Functional Coatings : The epoxide groups in this compound allow for cross-linking reactions that can create functional coatings on various substrates. This property is particularly beneficial in creating protective layers that enhance the performance of materials in harsh environments .

Case Study 1: Synthesis of Chiral Alcohols

A recent study demonstrated the use of this compound in synthesizing chiral alcohols through regioselective ring-opening reactions. The resulting alcohols showed promising biological activity, indicating potential therapeutic applications.

Case Study 2: Anticancer Research

Research conducted on the antiproliferative effects of this compound derivatives revealed significant activity against human cancer cell lines. This study highlights the compound's potential as a lead structure for developing new anticancer drugs.

Mécanisme D'action

The mechanism of action of (2R)-2-Heptyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, allowing nucleophiles to attack and open the ring, leading to the formation of new products.

Comparaison Avec Des Composés Similaires

(2S)-2-Heptyloxirane: The enantiomer of (2R)-2-Heptyloxirane, differing only in the spatial arrangement of atoms.

1,2-Epoxyhexane: A similar epoxide with a shorter alkyl chain.

1,2-Epoxyoctane: A similar epoxide with a longer alkyl chain.

Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its enantiomer or other epoxides with different alkyl chain lengths. This makes it valuable in asymmetric synthesis and chiral resolution processes.

Activité Biologique

(2R)-2-Heptyloxirane, a chiral epoxide, has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is classified as an epoxide due to the presence of a three-membered cyclic ether structure. Its molecular formula is C8H16O, and it has been synthesized using various methods, including asymmetric synthesis and kinetic resolution techniques. Notably, researchers have explored the use of rhodium-catalyzed reactions to improve yield and selectivity during synthesis .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, research indicates that certain hydroxylated fatty acids exhibit significant antiproliferative activity against human cancer cell lines, suggesting that derivatives like this compound may share similar properties .

Table 1: Antiproliferative Activity of Hydroxylated Fatty Acids

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-(S)-Hydroxypalmitic Acid | A549 | 12.5 | Inhibition of histone deacetylases (HDAC) |

| This compound | Caco-2 | 15.0 | Induction of apoptosis via oxidative stress |

The biological activity of this compound appears to be mediated through several mechanisms:

- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to apoptosis. This mechanism is particularly relevant in cancer therapy, where inducing cell death in malignant cells is desired .

- Histone Deacetylase Inhibition : Similar to other hydroxylated fatty acids, this compound may inhibit HDACs, leading to changes in gene expression associated with cell cycle regulation and apoptosis .

- Cellular Signaling Pathways : Research indicates that compounds with similar structures can interfere with signaling pathways such as STAT3, which is crucial for cell proliferation and survival .

Case Studies

Several case studies have documented the effects of this compound on specific diseases:

- Cancer Treatment : A study demonstrated that this compound exhibited selective cytotoxicity against cancerous cells compared to non-cancerous cells. This selectivity suggests potential therapeutic applications in oncology .

- Neuroprotective Effects : Preliminary research indicates that certain epoxides may have neuroprotective properties by modulating inflammatory responses in neurodegenerative diseases .

Propriétés

IUPAC Name |

(2R)-2-heptyloxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-8H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOYTMXAKFMIRK-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H]1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.